molecular formula C7H14O3 B14718200 Acetic acid;pent-2-en-3-ol CAS No. 13893-75-9

Acetic acid;pent-2-en-3-ol

Cat. No.: B14718200
CAS No.: 13893-75-9
M. Wt: 146.18 g/mol
InChI Key: WLKNHSOLQGUSON-UHFFFAOYSA-N
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Description

Acetic acid;pent-2-en-3-ol is an organic compound that combines the properties of both acetic acid and pent-2-en-3-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar Pent-2-en-3-ol is an alcohol with a double bond, making it an unsaturated alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pent-2-en-3-ol can be achieved through several methods. One common approach involves the esterification of acetic acid with pent-2-en-3-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts and controlled reaction conditions to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;pent-2-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group in pent-2-en-3-ol can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in pent-2-en-3-ol can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group in pent-2-en-3-ol can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pent-3-en-2-one or pentanoic acid.

    Reduction: Pentan-2-ol.

    Substitution: Various substituted alcohols depending on the reagents used.

Scientific Research Applications

Acetic acid;pent-2-en-3-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of acetic acid;pent-2-en-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation and reduction reactions. It may also interact with cellular membranes and proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Pent-3-en-2-ol: An unsaturated alcohol similar to pent-2-en-3-ol but with the double bond at a different position.

    Acetic acid: A simple carboxylic acid with similar acidic properties.

    Pentanoic acid: A saturated carboxylic acid derived from the oxidation of pent-2-en-3-ol.

Uniqueness

Acetic acid;pent-2-en-3-ol is unique due to its combination of an unsaturated alcohol and a carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

13893-75-9

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

acetic acid;pent-2-en-3-ol

InChI

InChI=1S/C5H10O.C2H4O2/c1-3-5(6)4-2;1-2(3)4/h3,6H,4H2,1-2H3;1H3,(H,3,4)

InChI Key

WLKNHSOLQGUSON-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)O.CC(=O)O

Origin of Product

United States

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